molecular formula C7H7ClFNO2S B3237053 5-(Chloromethyl)-2-fluorobenzenesulfonamide CAS No. 1379371-14-8

5-(Chloromethyl)-2-fluorobenzenesulfonamide

Cat. No. B3237053
CAS RN: 1379371-14-8
M. Wt: 223.65 g/mol
InChI Key: KWOSACFECIXZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-fluorobenzenesulfonamide is likely a derivative of benzenesulfonamide, which is a type of sulfonamide. Sulfonamides are organic sulfur compounds that contain the -SO2NH2 functional group . They are widely used in the pharmaceutical industry as antibiotics. The chloromethyl and fluorine substitutions on the benzene ring could potentially alter the properties and biological activity of the compound .


Synthesis Analysis

While specific synthesis methods for 5-(Chloromethyl)-2-fluorobenzenesulfonamide are not available, similar compounds such as 5-(Chloromethyl)furfural (CMF) can be produced directly from biomass in good isolated yields . The synthesis typically involves dehydration of carbohydrates in suitable carboxylic acids .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-2-fluorobenzenesulfonamide would likely consist of a benzene ring substituted with a sulfonamide (-SO2NH2), chloromethyl (-CH2Cl), and fluorine (-F) groups .

Safety and Hazards

While specific safety data for 5-(Chloromethyl)-2-fluorobenzenesulfonamide is not available, similar compounds like 2-Chloro-5-(chloromethyl)thiophene are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(chloromethyl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOSACFECIXZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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